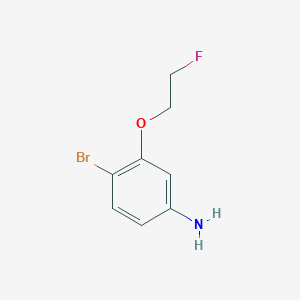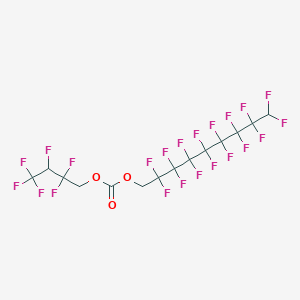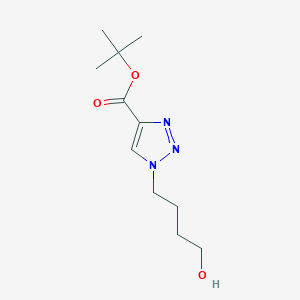
5-(Chloromethyl)-4,6-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-4,6-dimethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chloromethyl group at the 5-position and methoxy groups at the 4- and 6-positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,6-dimethoxypyrimidine typically involves the chloromethylation of 4,6-dimethoxypyrimidine. One common method includes the reaction of 4,6-dimethoxypyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. Continuous flow reactors provide better control over reaction conditions, such as temperature and residence time, leading to higher yields and selectivity compared to traditional batch processes.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Reduction Reactions: Methyl derivatives of the original compound.
科学的研究の応用
5-(Chloromethyl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Chloromethyl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the modification of biomolecules. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
4,6-Dimethoxypyrimidine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-(Hydroxymethyl)-4,6-dimethoxypyrimidine: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and biological properties.
5-(Aminomethyl)-4,6-dimethoxypyrimidine: Contains an aminomethyl group, which can result in different biological activities and applications.
Uniqueness
5-(Chloromethyl)-4,6-dimethoxypyrimidine is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
5-(chloromethyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3H2,1-2H3 |
InChIキー |
HKASRQXZLWPVHG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=N1)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)



![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)
![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)



